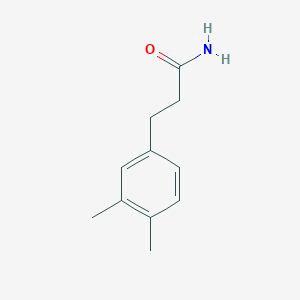

3-(3,4-Dimethylphenyl)propanamide

Beschreibung

3-(3,4-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the terminal carbon. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.35) and a molecular weight of 243.31 g/mol (C₁₄H₁₇N₃O) . Its stereochemistry is achiral, and the polar surface area (37.89 Ų) suggests moderate solubility in polar solvents .

Eigenschaften

CAS-Nummer |

17283-13-5 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

3-(3,4-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |

InChI-Schlüssel |

YMYNDPHFUNUQDP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CCC(=O)N)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)CCC(=O)N)C |

Synonyme |

3-(3,4-DIMETHYL-PHENYL)-PROPIONAMIDE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Several analogues of 3-(3,4-dimethylphenyl)propanamide have been synthesized, differing in substituent positions, heterocyclic moieties, and functional groups. Key examples include:

Key Observations :

- Substituent Effects on Melting Points : The oxadiazole-sulfonyl-piperidine derivative (7g) exhibits a lower melting point (78–80°C) compared to the piperazinyl-furoyl analogue (5o, 128–130°C), likely due to reduced crystallinity from the bulky oxadiazole group .

- Molecular Weight Variations : The addition of sulfonyl and oxadiazole groups in 7g increases molecular weight (535 g/mol) significantly compared to simpler derivatives like the pyrazole-substituted compound (243.31 g/mol) .

Spectroscopic and Analytical Comparisons

IR Spectroscopy :

- All compounds show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹). The oxadiazole-containing 7g displays additional S=O stretches (~1350 cm⁻¹) from the sulfonyl group .

- The piperazinyl-furoyl derivative (5o) exhibits C-O-C stretches (~1250 cm⁻¹) from the furan ring .

NMR Spectroscopy :

Mass Spectrometry :

- Molecular ion peaks (e.g., m/z 535 for 7g) confirm molecular weights, with fragmentation patterns reflecting loss of sulfonyl (-SO₂) or furoyl (-C₄H₃O₂) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.